molecular formula C28H36O5 B12775672 Withacoagulin CAS No. 601479-14-5

Withacoagulin

Cat. No.: B12775672
CAS No.: 601479-14-5
M. Wt: 452.6 g/mol
InChI Key: ZKTNOURYQAESEW-ZOKBQHMGSA-N
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Description

Withacoagulin is a bioactive compound isolated from the plant Withania coagulans, commonly known as Rishyagandha. This plant belongs to the Solanaceae family and is widely used in traditional medicine for its therapeutic properties. This compound is known for its potential medicinal benefits, including anti-inflammatory, cardioprotective, and hepatoprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of withacoagulin involves the extraction of withanolides from the fruits of Withania coagulans. The process typically includes:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The key steps include:

Chemical Reactions Analysis

Types of Reactions: Withacoagulin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Withacoagulin has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of novel bioactive compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammation, cardiovascular diseases, and liver disorders.

    Industry: Utilized in the development of natural health products and supplements

Mechanism of Action

Withacoagulin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Withacoagulin is unique among withanolides due to its specific structure and bioactivity. Similar compounds include:

This compound stands out due to its distinct combination of cardioprotective, hepatoprotective, and anti-inflammatory effects, making it a valuable compound for further research and development.

Properties

CAS No.

601479-14-5

Molecular Formula

C28H36O5

Molecular Weight

452.6 g/mol

IUPAC Name

(2R)-2-[(1R)-1-[(8R,9S,10R,13R,17S)-10,13-dimethyl-1-oxo-4,7,8,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C28H36O5/c1-16-14-24(33-25(31)19(16)15-29)28(4,32)22-11-10-20-18-9-8-17-6-5-7-23(30)27(17,3)21(18)12-13-26(20,22)2/h5,7-8,10,18,21-22,24,29,32H,6,9,11-15H2,1-4H3/t18-,21-,22-,24+,26-,27-,28+/m0/s1

InChI Key

ZKTNOURYQAESEW-ZOKBQHMGSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC=C3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)O)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2CC=C3C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)O)CO

Origin of Product

United States

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